molecular formula C5H3Cl3N2 B1430706 2-Chloro-4-(dichloromethyl)pyrimidine CAS No. 1803566-44-0

2-Chloro-4-(dichloromethyl)pyrimidine

Cat. No.: B1430706
CAS No.: 1803566-44-0
M. Wt: 197.45 g/mol
InChI Key: HMRQEGIUGQZBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(dichloromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dichloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of 2,4-dihydroxypyrimidine using thionyl chloride or phosphorus oxychloride . Another approach involves the direct chlorination of pyrimidine with sulfuryl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The choice of chlorinating agent and reaction conditions can vary depending on the desired scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dichloromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium compounds and amines.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but typical oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions are typically substituted pyrimidine derivatives, which can have various functional groups introduced at the 2 and 4 positions, enhancing their chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dichloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(dichloromethyl)pyrimidine is unique due to the presence of the dichloromethyl group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various pyrimidine derivatives with diverse applications.

Properties

IUPAC Name

2-chloro-4-(dichloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRQEGIUGQZBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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